molecular formula C11H9B B1267071 2-Bromo-3-methylnaphthalene CAS No. 939-15-1

2-Bromo-3-methylnaphthalene

Cat. No.: B1267071
CAS No.: 939-15-1
M. Wt: 221.09 g/mol
InChI Key: MQYUUWGCGPVNLO-UHFFFAOYSA-N
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Description

2-Bromo-3-methylnaphthalene is an organic compound with the molecular formula C11H9Br. It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a methyl group at the third position. This compound is known for its pale yellow color and distinctive aromatic odor. It is commonly used as an intermediate in organic synthesis and has various applications in research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-methylnaphthalene typically involves the bromination of 3-methylnaphthalene. One common method is to react 3-methylnaphthalene with bromine in the presence of a solvent such as carbon tetrachloride or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The bromination process is optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylnaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form 3-methylnaphthalene.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of brominated analogs of biologically active compounds.

    Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylnaphthalene primarily involves its reactivity as a brominated aromatic compound. The bromine atom can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The methyl group enhances its reactivity by providing additional electron density to the aromatic ring, facilitating various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The position of the bromine and methyl groups influences its chemical behavior, making it suitable for specific synthetic applications that other isomers may not be able to achieve .

Properties

IUPAC Name

2-bromo-3-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYUUWGCGPVNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298366
Record name 2-bromo-3-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-15-1
Record name 939-15-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-3-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-bromo-3-methylnaphthalene in Vitamin K synthesis?

A1: this compound serves as a crucial building block in a novel synthesis of Vitamin K1 and K2, as described in the research paper "A new synthesis of vitamin K via π-allylnickel intermediates" []. The compound, specifically in its bis(methoxymethyl) ether (6a) or diacetate (6b) derivative form, reacts with bis-(1–3-η-3-alkylbut-2-enyl)di-µ-bromodinickel complexes to form Vitamin K derivatives []. This reaction proceeds with high yield and offers control over the stereochemistry of the final product, making it a valuable approach in Vitamin K synthesis.

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